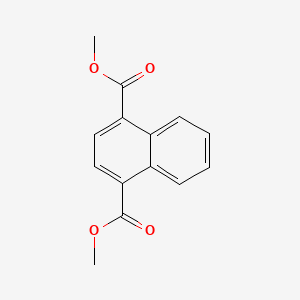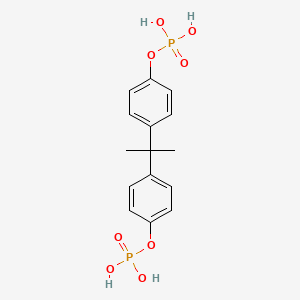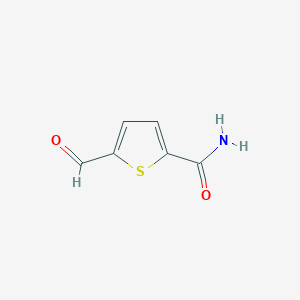
5-Formylthiophen-2-carboxamid
Übersicht
Beschreibung
5-Formylthiophene-2-carboxamide is an organic compound with the molecular formula C6H5NO2S and a molecular weight of 155.18 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is typically found in powder form and is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
5-Formylthiophene-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
5-Formylthiophene-2-carboxamide is a thiophene derivative that has been studied for its potential use in environmental remediation . The primary target of this compound is Cr(VI) chromium ions in water . Chromium ions are a type of heavy metal that can be harmful to human health and the environment, even at extremely low concentrations .
Mode of Action
The mode of action of 5-Formylthiophene-2-carboxamide involves its interaction with chromium ions. The compound is used as a grafted ligand on the surface of silica-coated iron oxide nanoparticles . The Vilsmeier−Haack reaction allows the formation of aldehyde groups in thiophene derivatives . These aldehyde groups in the thiophene derivatives react with amine groups on the surface of the nanoparticles, creating a binder known as Schifbase .
Biochemical Pathways
The biochemical pathways affected by 5-Formylthiophene-2-carboxamide involve the adsorption of chromium ions from water. The compound is part of a composite material that includes iron oxide nanoparticles . These nanoparticles, when functionalized with the thiophene derivative, can adsorb chromium ions from water .
Pharmacokinetics
The compound’s ability to bind to chromium ions and facilitate their removal from water suggests that it may have favorable adsorption properties .
Result of Action
The result of the action of 5-Formylthiophene-2-carboxamide is the removal of chromium ions from water. The compound’s high adsorption capacity at pH 6 was demonstrated in a study, with one of the synthesized composites showing an adsorption capacity of 15.53 mg/g .
Action Environment
The action of 5-Formylthiophene-2-carboxamide is influenced by environmental factors such as pH. The compound shows a high adsorption capacity for chromium ions at pH 6 . This suggests that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which allows the formation of aldehyde groups in thiophene derivatives . This reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.
Industrial Production Methods
Industrial production of 5-Formylthiophene-2-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Formylthiophene-2-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives, including 5-Formylthiophene-2-carboxamide, readily undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electron-deficient carbon atoms in the thiophene ring.
Oxidation and Reduction: The aldehyde group in 5-Formylthiophene-2-carboxamide can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Electrophilic Substitution: Substituted thiophene derivatives with various functional groups.
Nucleophilic Substitution: Thiophene derivatives with nucleophilic groups attached.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-carbinol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Methylthiophene-2-carboxamide: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
5-Bromothiophene-2-carboxamide: Contains a bromine atom, making it more suitable for certain electrophilic substitution reactions.
Uniqueness
5-Formylthiophene-2-carboxamide is unique due to the presence of both an aldehyde and an amide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-formylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPJTJEKZFENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483947 | |
| Record name | 5-formylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-37-7 | |
| Record name | 5-Formyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59786-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-formylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


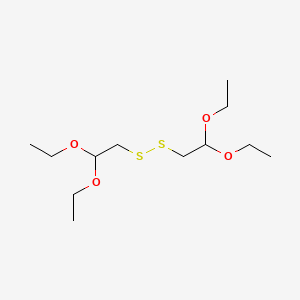
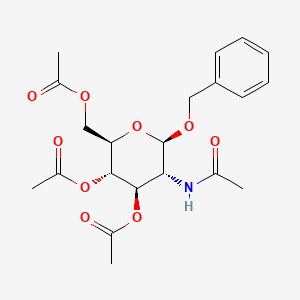
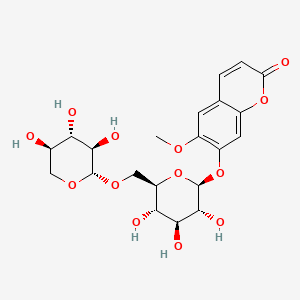

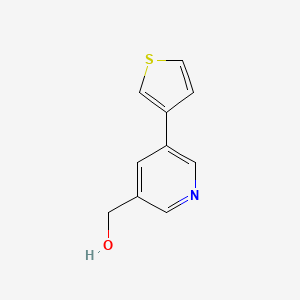
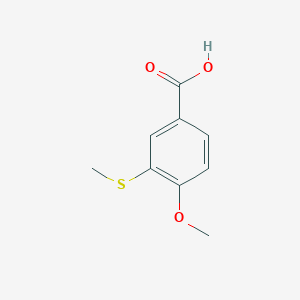
![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)



